molecular formula Co B1206103 Cobalt-60 CAS No. 10198-40-0

Cobalt-60

Cat. No. B1206103
CAS RN: 10198-40-0
M. Wt: 59.933816 g/mol
InChI Key: GUTLYIVDDKVIGB-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08716388B2

Procedure details

In a round bottom flask 0.9 grams of dicobalt octacarbonyl salt was dissolved in 30 grams of toluene. To this solution, treated nanosilica in methyl ethyl ketone (0.9 grams, containing 15 weight percent of nanosilica; the nanosilica was treated with methacryloxy propyl trimethoxy silane in presence of triethyl amine at 80° C. was added and mechanically stirred (600-900 rpm) at room temperature for 10 minutes. The resultant solution was then added to a glass tube reactor containing bisphenol-A (24 g) and BMSC (35.78 g) to form a reactant mixture. 400 microliters of a solution containing TMAH (2.6 mg) and NaOH (9.58 mg) were added as a catalyst to the reactant mixture and the resultant mixture was purged with nitrogen and heated to a temperature of 50° C. under stirring at a speed of 90 rpm for 20 minutes. The temperature was then maintained at 120° C. for 20 minutes at 910 millibar in nitrogen gas and stirring at 90 rpm. After 20 minutes the temperature was increased to 180° C. inside the tube reactor and maintained for 15 minutes. The temperature was then increased to 220° C. The pressure was slowly reduced from 910 millibar to 100 millibar over a period of 4 to 5 minutes at a rate of 75 to 100 millibar per 30 seconds. After being maintained at 100 millibar and 220° C. for 10 minutes, the temperature was increased to 280° C. The reaction mixture was then maintained at 280° C. and 0 millibar for 10 minutes to provide a bisphenol-A polycarbonate nanocomposite comprising 1.2 wt % cobalt nanoparticles.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
400 μL
Type
reactant
Reaction Step Five
Name
Quantity
2.6 mg
Type
reactant
Reaction Step Five
Name
Quantity
9.58 mg
Type
reactant
Reaction Step Five
Quantity
0.9 g
Type
reactant
Reaction Step Six
Quantity
30 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:6]CCC[Si](OC)(OC)OC)(=[O:5])C(C)=C.[OH:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]([C:27]2[CH:32]=[CH:31][C:30]([OH:33])=[CH:29][CH:28]=2)([CH3:26])[CH3:25])=[CH:20][CH:19]=1.C[N+](C)(C)C.[OH-].[OH-].[Na+].[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co:58].[Co+2]>C1(C)C=CC=CC=1.C(C(C)=O)C.C(N(CC)CC)C>[CH3:26][C:24]([C:21]1[CH:22]=[CH:23][C:18]([OH:17])=[CH:19][CH:20]=1)([C:27]1[CH:28]=[CH:29][C:30]([OH:33])=[CH:31][CH:32]=1)[CH3:25].[C:1]([OH:6])([OH:17])=[O:5].[Co:58] |f:2.3,4.5,6.7.8.9.10.11.12.13.14.15,19.20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
24 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Five
Name
solution
Quantity
400 μL
Type
reactant
Smiles
Name
Quantity
2.6 mg
Type
reactant
Smiles
C[N+](C)(C)C.[OH-]
Name
Quantity
9.58 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0.9 g
Type
reactant
Smiles
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]
Name
Quantity
30 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
mechanically stirred (600-900 rpm) at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 15 weight percent of nanosilica
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to form a reactant mixture
ADDITION
Type
ADDITION
Details
were added as a catalyst to the reactant mixture
CUSTOM
Type
CUSTOM
Details
the resultant mixture was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated to a temperature of 50° C.
STIRRING
Type
STIRRING
Details
under stirring at a speed of 90 rpm for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then maintained at 120° C. for 20 minutes at 910 millibar in nitrogen gas
Duration
20 min
STIRRING
Type
STIRRING
Details
stirring at 90 rpm
TEMPERATURE
Type
TEMPERATURE
Details
After 20 minutes the temperature was increased to 180° C. inside the tube reactor
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then increased to 220° C
WAIT
Type
WAIT
Details
The pressure was slowly reduced from 910 millibar to 100 millibar over a period of 4 to 5 minutes at a rate of 75 to 100 millibar per 30 seconds
Duration
30 s
TEMPERATURE
Type
TEMPERATURE
Details
After being maintained at 100 millibar and 220° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to 280° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then maintained at 280° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O
Name
Type
product
Smiles
[Co]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08716388B2

Procedure details

In a round bottom flask 0.9 grams of dicobalt octacarbonyl salt was dissolved in 30 grams of toluene. To this solution, treated nanosilica in methyl ethyl ketone (0.9 grams, containing 15 weight percent of nanosilica; the nanosilica was treated with methacryloxy propyl trimethoxy silane in presence of triethyl amine at 80° C. was added and mechanically stirred (600-900 rpm) at room temperature for 10 minutes. The resultant solution was then added to a glass tube reactor containing bisphenol-A (24 g) and BMSC (35.78 g) to form a reactant mixture. 400 microliters of a solution containing TMAH (2.6 mg) and NaOH (9.58 mg) were added as a catalyst to the reactant mixture and the resultant mixture was purged with nitrogen and heated to a temperature of 50° C. under stirring at a speed of 90 rpm for 20 minutes. The temperature was then maintained at 120° C. for 20 minutes at 910 millibar in nitrogen gas and stirring at 90 rpm. After 20 minutes the temperature was increased to 180° C. inside the tube reactor and maintained for 15 minutes. The temperature was then increased to 220° C. The pressure was slowly reduced from 910 millibar to 100 millibar over a period of 4 to 5 minutes at a rate of 75 to 100 millibar per 30 seconds. After being maintained at 100 millibar and 220° C. for 10 minutes, the temperature was increased to 280° C. The reaction mixture was then maintained at 280° C. and 0 millibar for 10 minutes to provide a bisphenol-A polycarbonate nanocomposite comprising 1.2 wt % cobalt nanoparticles.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
400 μL
Type
reactant
Reaction Step Five
Name
Quantity
2.6 mg
Type
reactant
Reaction Step Five
Name
Quantity
9.58 mg
Type
reactant
Reaction Step Five
Quantity
0.9 g
Type
reactant
Reaction Step Six
Quantity
30 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:6]CCC[Si](OC)(OC)OC)(=[O:5])C(C)=C.[OH:17][C:18]1[CH:23]=[CH:22][C:21]([C:24]([C:27]2[CH:32]=[CH:31][C:30]([OH:33])=[CH:29][CH:28]=2)([CH3:26])[CH3:25])=[CH:20][CH:19]=1.C[N+](C)(C)C.[OH-].[OH-].[Na+].[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co:58].[Co+2]>C1(C)C=CC=CC=1.C(C(C)=O)C.C(N(CC)CC)C>[CH3:26][C:24]([C:21]1[CH:22]=[CH:23][C:18]([OH:17])=[CH:19][CH:20]=1)([C:27]1[CH:28]=[CH:29][C:30]([OH:33])=[CH:31][CH:32]=1)[CH3:25].[C:1]([OH:6])([OH:17])=[O:5].[Co:58] |f:2.3,4.5,6.7.8.9.10.11.12.13.14.15,19.20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
24 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Five
Name
solution
Quantity
400 μL
Type
reactant
Smiles
Name
Quantity
2.6 mg
Type
reactant
Smiles
C[N+](C)(C)C.[OH-]
Name
Quantity
9.58 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0.9 g
Type
reactant
Smiles
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]
Name
Quantity
30 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
mechanically stirred (600-900 rpm) at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 15 weight percent of nanosilica
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to form a reactant mixture
ADDITION
Type
ADDITION
Details
were added as a catalyst to the reactant mixture
CUSTOM
Type
CUSTOM
Details
the resultant mixture was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
heated to a temperature of 50° C.
STIRRING
Type
STIRRING
Details
under stirring at a speed of 90 rpm for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then maintained at 120° C. for 20 minutes at 910 millibar in nitrogen gas
Duration
20 min
STIRRING
Type
STIRRING
Details
stirring at 90 rpm
TEMPERATURE
Type
TEMPERATURE
Details
After 20 minutes the temperature was increased to 180° C. inside the tube reactor
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was then increased to 220° C
WAIT
Type
WAIT
Details
The pressure was slowly reduced from 910 millibar to 100 millibar over a period of 4 to 5 minutes at a rate of 75 to 100 millibar per 30 seconds
Duration
30 s
TEMPERATURE
Type
TEMPERATURE
Details
After being maintained at 100 millibar and 220° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to 280° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then maintained at 280° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C(=O)(O)O
Name
Type
product
Smiles
[Co]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.